Diisopropyl-3,3-Dimethoxycyclobutan-1,1-dicarboxylat

Übersicht

Beschreibung

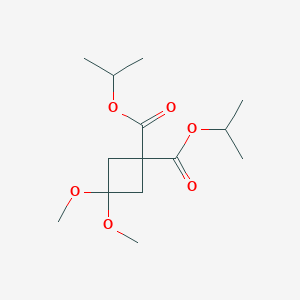

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C14H24O6. It is a carboxylic acid ester derivative and is used as a pharmaceutical intermediate . This compound is known for its stability, solubility, and reactivity, making it a versatile building block for the synthesis of various compounds .

Wissenschaftliche Forschungsanwendungen

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of polymers, surfactants, and other industrial chemicals

Wirkmechanismus

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, also known as dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, is a chemical compound with a variety of applications in the pharmaceutical and chemical industries . Its unique properties, such as stability, solubility, and reactivity, make it a versatile building block for the synthesis of various compounds .

Pharmacokinetics

Its molecular weight (28834) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, it is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . It’s also important to avoid dust formation and contact with skin and eyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common method involves the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate . The reaction is carried out by slowly adding diisopropyl malonate to a solution of sodium hydride in dimethylformamide (DMF), keeping the temperature below 70°C. Then, 1,3-dibromo-2,2-dimethoxypropane is added, and the mixture is heated to reflux for 24 hours. After the reaction is complete, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

In industrial settings, the production of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Carbonylation Reactions: It can undergo carbonylation reactions with metal catalysts to produce carboxylic acids, esters, and amides.

Esterification Reactions: The compound can participate in esterification reactions to form different ester derivatives.

Common Reagents and Conditions

Sodium Hydride (NaH): Used as a base in the synthesis of the compound.

Dimethylformamide (DMF): Used as a solvent in the reaction.

1,3-Dibromo-2,2-dimethoxypropane: A key reagent in the synthesis.

Major Products Formed

The major products formed from the reactions of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate include various carboxylic acids, esters, and amides, which are useful in the synthesis of polymers, surfactants, and pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diisopropyl malonate

- 1,3-Dibromo-2,2-dimethoxypropane

- Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Uniqueness

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is unique due to its stability, solubility, and reactivity, which make it a versatile building block for various chemical syntheses. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds .

Biologische Aktivität

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS No. 115118-68-8) is a compound of significant interest in organic synthesis and medicinal chemistry. It serves as an important intermediate for the production of diazo compounds, which are widely utilized in various chemical reactions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H24O6 |

| Molar Mass | 288.34 g/mol |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 92-94 °C (at 0.01 Torr) |

| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8 °C |

| Irritant | Yes |

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is characterized by its unique cyclobutane structure and two methoxy groups, which may influence its reactivity and biological interactions.

Antibacterial Activity

Cyclobutane derivatives have also been noted for their antibacterial activities. A related study demonstrated that certain structural modifications in cyclobutane compounds could enhance their effectiveness against bacterial strains . While direct evidence for diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate's antibacterial properties is sparse, its classification as an important intermediate in organic synthesis suggests potential applications in developing antibacterial agents.

The exact mechanism of action for diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate remains to be fully elucidated. However, it is hypothesized that the compound may interact with biological targets through mechanisms common to similar compounds, such as enzyme inhibition or disruption of cellular processes.

Synthesis and Application in Organic Chemistry

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is synthesized from 1,3-Dibromo-2,2-dimethoxypropane and diisopropyl malonate . Its utility as an intermediate in diazo compound synthesis highlights its relevance in developing new pharmaceuticals and agrochemicals.

Research Findings

A comprehensive review of literature indicates ongoing research into the biological applications of cyclobutane derivatives. For instance:

Eigenschaften

IUPAC Name |

dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJMXTBKYMLPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406768 | |

| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115118-68-8 | |

| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.